Triphenylstannate(1-)
Description
Triphenylstannate(1−) is an organotin anion with the formula $[ (C6H5)3SnO2C2O2 ]^-$, where the tin(IV) center is coordinated by three phenyl groups and a bidentate oxalate ligand. It is typically stabilized by counterions such as alkali metals (e.g., potassium) or ammonium derivatives. The compound exhibits a distorted trigonal bipyramidal geometry around the tin atom, with the oxalate ligand occupying two equatorial positions .
A notable example is the 18-crown-6-stabilized potassium salt of triphenyloxalatostannate, $[K(18-crown-6)][(C6H5)3Sn(O2C2O2)]$, which features an eight-coordinate potassium ion bonded to the crown ether and oxalate oxygen atoms. The K–O bond lengths range from 2.654 Å (oxalate) to 2.976 Å (crown ether), reflecting the strong axial coordination of the oxalate group . Supramolecular interactions, such as weak C–H···O hydrogen bonds (C···O distances: 3.332–3.360 Å), stabilize the crystal lattice, though π–π interactions are absent due to large interplanar distances (>7 Å) .
Properties
Molecular Formula |
C18H15Sn- |
|---|---|
Molecular Weight |
350 g/mol |
IUPAC Name |
triphenylstannanide |
InChI |
InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;/q;;;-1 |
InChI Key |
CPBGJQBBJOIDLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Triphenylstannate(1−) and its ammonium derivatives share similar Sn–C and Sn–O bond lengths, but the counterion significantly affects the supramolecular structure. For example, dibenzylazanium salts form weaker hydrogen bonds compared to the crown-ether-stabilized potassium complex .
- Dimethyltin(IV) sulfate adopts an octahedral geometry due to additional sulfate coordination, contrasting with the trigonal bipyramidal geometry of triphenylstannate .
Supramolecular and Thermal Properties
- Hydrogen Bonding : In the potassium-triphenylstannate complex, weak C–H···O interactions (3.33–3.36 Å) dominate, whereas ammonium salts like dibenzylazanium triphenylstannate exhibit stronger N–H···O bonds (2.85–3.00 Å) .
- Thermal Stability : Triphenylstannate(1−) derivatives decompose at higher temperatures (250–300°C) compared to phenylphosphonates (180–220°C), attributed to the robust Sn–C bonding and steric protection by phenyl groups .
Counterion Effects
- Alkali Metal Counterions : The 18-crown-6 ligand in the potassium complex elongates K–O bonds (up to 2.976 Å) but enhances solubility in polar solvents. In contrast, ammonium counterions (e.g., dibenzylazanium) improve crystallinity but reduce thermal stability .
- Reactivity : Ammonium salts of triphenylstannate(1−) are more reactive in transmetallation reactions compared to crown-ether-stabilized analogs, likely due to weaker ion pairing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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